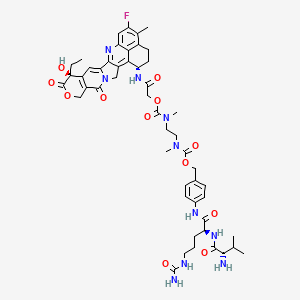
Val-Cit-PAB-DEA-Dxd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-Cit-PAB-DEA-Dxd is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is composed of a linker and a toxic molecule, Dxd, which is a DNA topoisomerase I inhibitor . This compound is significant in the field of targeted cancer therapy, where it helps deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
Vorbereitungsmethoden
The synthesis of Val-Cit-PAB-DEA-Dxd involves several steps. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation method includes the following steps:
Synthesis of the Linker: The Val-Cit dipeptide is synthesized and coupled with a self-immolative para-aminobenzyl (PAB) spacer.
Conjugation with Dxd: The linker is then conjugated with the toxic molecule Dxd, which is a DNA topoisomerase I inhibitor.
Purification: The final product is purified to ensure high purity and stability.
Analyse Chemischer Reaktionen
Val-Cit-PAB-DEA-Dxd undergoes several types of chemical reactions:
Cleavage Reactions: The Val-Cit dipeptide motif is cleaved by cathepsin B and related enzymes in tumor lysosomes.
Hydrolysis: The PAB spacer undergoes hydrolysis, releasing the toxic molecule Dxd inside the target cell.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include cathepsin B, water (for hydrolysis), and various oxidizing and reducing agents . The major product formed from these reactions is the active cytotoxic species, Dxd .
Wissenschaftliche Forschungsanwendungen
Val-Cit-PAB-DEA-Dxd has several scientific research applications:
Wirkmechanismus
Val-Cit-PAB-DEA-Dxd exerts its effects through a series of steps:
Targeting: The ADC binds to a specific antigen on the surface of the target cancer cell.
Internalization: The ADC is internalized into the target cell through endocytosis.
Cleavage: The Val-Cit dipeptide motif is cleaved by cathepsin B in the lysosome, releasing the PAB spacer.
Hydrolysis: The PAB spacer undergoes hydrolysis, releasing the toxic molecule Dxd inside the cell.
Cytotoxicity: Dxd inhibits DNA topoisomerase I, leading to DNA damage and cell death.
Vergleich Mit ähnlichen Verbindungen
Val-Cit-PAB-DEA-Dxd is unique due to its specific linker and toxic molecule combination. Similar compounds include:
vcMMAF: Similar to vcMMAE, but uses monomethyl auristatin F (MMAF) as the cytotoxic agent.
vcSN38: Uses a Val-Cit linker with SN38, a topoisomerase I inhibitor.
This compound stands out due to its specific combination of the Val-Cit linker and the DNA topoisomerase I inhibitor Dxd, which provides a unique mechanism of action and therapeutic potential .
Eigenschaften
Molekularformel |
C50H61FN10O12 |
|---|---|
Molekulargewicht |
1013.1 g/mol |
IUPAC-Name |
[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C50H61FN10O12/c1-7-50(70)32-19-37-42-30(21-61(37)45(65)31(32)23-71-46(50)66)40-34(15-14-29-26(4)33(51)20-36(57-42)39(29)40)56-38(62)24-73-49(69)60(6)18-17-59(5)48(68)72-22-27-10-12-28(13-11-27)55-43(63)35(9-8-16-54-47(53)67)58-44(64)41(52)25(2)3/h10-13,19-20,25,34-35,41,70H,7-9,14-18,21-24,52H2,1-6H3,(H,55,63)(H,56,62)(H,58,64)(H3,53,54,67)/t34-,35-,41-,50-/m0/s1 |
InChI-Schlüssel |
DVSBNZJUFGPUNY-XPWLFZPOSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


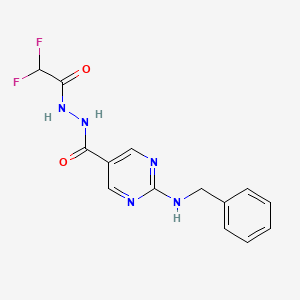
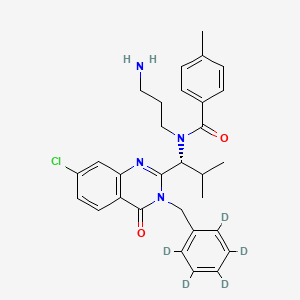

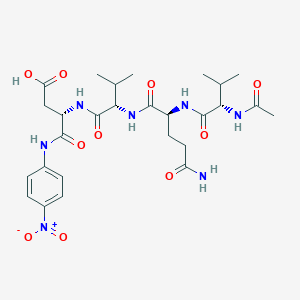

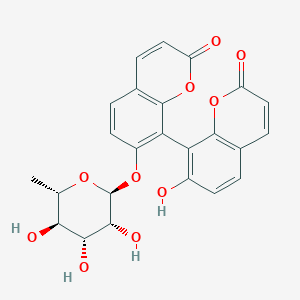
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)

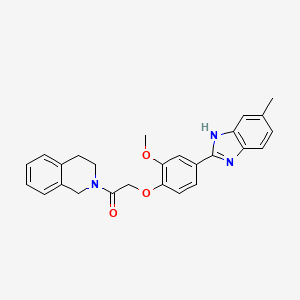
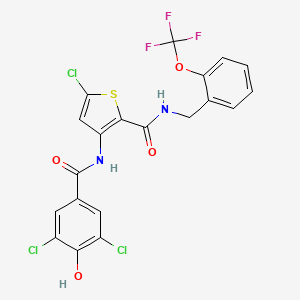
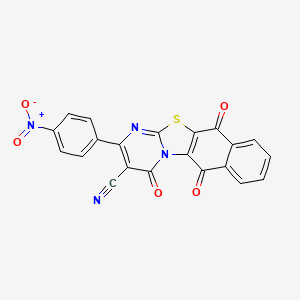
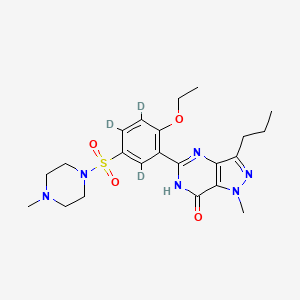
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

